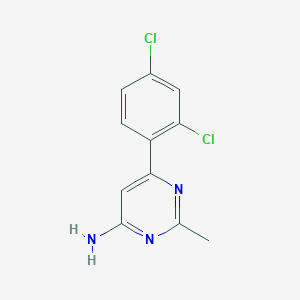

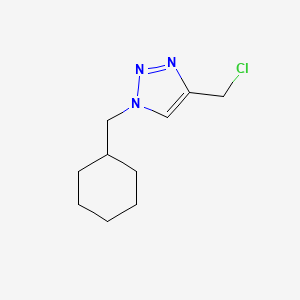

![molecular formula C10H9FN4O B1488722 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 2098078-85-2](/img/structure/B1488722.png)

3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one

Overview

Description

3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one, also known as “F-AZT”, is an organic molecule with a unique structure that has been studied for its potential use in a variety of scientific applications. F-AZT is a synthetic compound that was first developed in the early 2000s and has since gained increasing interest due to its potential therapeutic and research applications.

Scientific Research Applications

Anti-Allergic Drug Synthesis

This compound shows promise in the synthesis of anti-allergic drugs. Histamine, a biologically active substance involved in allergic reactions, interacts with histamine receptors, and antagonists of these receptors are crucial in anti-allergic drug design. The compound could potentially act as a histamine H1 receptor antagonist, which is a primary target in anti-allergic medication .

Photocatalytic Synthesis of Indolizinones

The compound has been used in the region-selective photocatalytic synthesis of 3-substituted indolizinones, which are important structural motifs in many bioactive molecules and natural products. This process highlights the compound’s utility in light-mediated nitrogen atom transfer reactions, which are pivotal in organic synthesis .

Development of GPCR-Targeted Therapeutics

Given that histamine receptors are G protein-coupled receptors (GPCRs), this compound could be valuable in the development of GPCR-targeted therapeutics. Its structural features may allow it to interact with various GPCRs, providing a platform for the development of new drugs targeting these receptors .

Chemical Intermediate in Heterocyclic Chemistry

As a heterocyclic compound, it serves as a versatile intermediate in the synthesis of various heterocyclic structures. These structures are commonly found in pharmaceuticals, agrochemicals, and dyes, indicating its broad applicability in chemical synthesis .

Anti-Inflammatory Research

The compound’s potential role in modulating histamine activity suggests its use in anti-inflammatory research. By acting on histamine pathways, it could contribute to the development of new anti-inflammatory agents .

Neuropharmacology

Histamine receptors are also present in the central nervous system. Therefore, this compound could be explored for its neuropharmacological applications, particularly in the treatment of neurological disorders where histamine plays a role .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with histamine receptors, particularly h1 receptor antagonists .

Mode of Action

It is known that the compound undergoes a region-selective visible-light-mediated denitrogenative olefin insertion to obtain 3-substituted isoxindoles . This process is facilitated by photocatalysis and is compatible with activated terminal olefins and cyclic α,β-unsaturated esters and ketones .

Biochemical Pathways

The compound’s synthesis involves a photocatalytic reaction with activated terminal olefins and cyclic α,β-unsaturated esters and ketones .

Pharmacokinetics

The compound has a predicted density of 143±01 g/cm3 .

Result of Action

Similar compounds have shown anticancer activity against human lung carcinoma a549 cell lines and breast cancer mcf-7 cells .

Action Environment

The compound’s synthesis involves a photocatalytic reaction, suggesting that light exposure may play a role in its activity .

properties

IUPAC Name |

3-(azetidin-3-yl)-6-fluoro-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-6-1-2-9-8(3-6)10(16)15(14-13-9)7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDPZNPVTOJLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=C(C=CC(=C3)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)

![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)

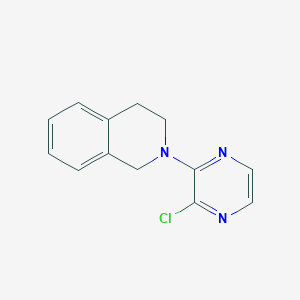

![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)